molecular formula C9H10N2O B1322110 N-(3-aminophenyl)acrylamide CAS No. 16230-24-3

N-(3-aminophenyl)acrylamide

Cat. No. B1322110
CAS RN: 16230-24-3
M. Wt: 162.19 g/mol
InChI Key: RRKWPXMDCPJEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-aminophenyl)acrylamide” is an organic compound with the molecular formula C9H10N2O . It is a white or off-white crystalline powder .


Synthesis Analysis

The enzymatic synthesis of N-substituted acrylamides was demonstrated for the first time . The Rhodococcus erythropolis 37 strain, exhibiting acylamidase activity, was used as a source of enzyme, and water-dissolved acrylamide and isopropylamine were used .


Molecular Structure Analysis

The molecular weight of “N-(3-aminophenyl)acrylamide” is 162.19 . Its IUPAC name is N-(3-aminophenyl)acrylamide and its InChI key is RRKWPXMDCPJEHS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products (N-glycosides) .


Physical And Chemical Properties Analysis

“N-(3-aminophenyl)acrylamide” is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and chloroform . It should be stored in a dark place, in an inert atmosphere, at 2-8 degrees Celsius .

Scientific Research Applications

Sensing Applications

N-(3-aminophenyl)acrylamide: is utilized in the development of boronic acid-based sensors. These sensors exploit the interaction between boronic acids and diols or Lewis bases like fluoride or cyanide anions. This interaction is crucial for sensing applications, which can be either homogeneous assays or heterogeneous detection, including at the interface of the sensing material or within the bulk sample .

Biological Labelling

The compound’s reactivity with diols allows it to be used in biological labelling. This application is significant for tracking and observing biological processes, providing insights into cellular functions and protein dynamics .

Protein Manipulation and Modification

Researchers employ N-(3-aminophenyl)acrylamide in the manipulation and modification of proteins. This is particularly relevant in the study of protein structure and function, as well as in the development of new therapeutic strategies .

Separation Technologies

In separation technologies, N-(3-aminophenyl)acrylamide plays a role in the electrophoresis of glycated molecules. It helps in the separation and analysis of complex biological samples, which is essential for diagnostic and research purposes .

Therapeutics Development

The interaction of boronic acids with diols, facilitated by N-(3-aminophenyl)acrylamide , is also explored in the development of therapeutics. This includes the creation of drug delivery systems and the controlled release of insulin .

Analytical Methods

N-(3-aminophenyl)acrylamide: is used as a building material for microparticles in analytical methods. These microparticles are employed in various assays and detection systems, enhancing the sensitivity and specificity of the analytical techniques .

Polymer Technology

The compound is incorporated into polymers for its properties that contribute to the controlled release of drugs like insulin. This application is particularly promising in the field of diabetes management, where precise dosing and timing of insulin release are crucial .

Surface Plasmon Resonance (SPR) Sensor Development

Molecularly imprinted polymer (MIP)-based SPR sensor chips have been developed using N-(3-aminophenyl)acrylamide for the detection of proteins such as bovine serum albumin (BSA). The specific interaction with proteins allows for the creation of highly selective and sensitive biosensors .

Safety And Hazards

“N-(3-aminophenyl)acrylamide” is toxic if swallowed, inhaled, or absorbed through the skin . It can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure . The safety information includes pictograms GHS07, signal word warning, and hazard statements H302-H315-H319-H335 .

Future Directions

Future research on acrylamide and cancer is outlined, and potential challenges are underscored . The connection between the neurotoxicity caused by acrylamide and neurodegenerative diseases, NOD-like receptor protein 3 (NLRP3) inflammasome-related neuroinflammation, and microbiota-gut-brain axis signaling are areas of interest .

properties

IUPAC Name

N-(3-aminophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKWPXMDCPJEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)acrylamide

CAS RN

16230-24-3
Record name N-(3-AMINOPHENYL)ACRYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

For example, N-(3-nitrophenyl)acrylamide 2 is reduced in the presence of iron powder, FeSO4 and water, preferably upon heating, more preferably upon heating to reflux. The reaction mixture is cooled to RT and the solution is made basic, such as to a pH>12, preferably to a pH of about 13-14 to give N-(3-aminophenyl)acrylamide 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of N-(3-nitrophenyl)-acrylamide (1.1 g, 5.61 mmol), iron powder (1.88 g, 33.7 mmol), FeSO4 (3.12 g, 11.2 mmol), Celite® (1.0 g) and H2O (45 mL) was heated to reflux with stirring for 2 h. The reaction mixture was cooled to RT and the solution was made basic to pH 13-14 by the addition of 2N NaOH. The reaction mixture was diluted with EtOAc and water. The solution was filtered to remove the solids and the solids were washed with EtOAc. The aqueous layer was extracted three times with EtOAc (100 mL) and the combined organics were dried over Na2SO4, filtered, and evaporated in vacuo. The residue was purified by column chromatography using EtOAc as the solvent to give N-(3-aminophenyl)acrylamide.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
1.88 g
Type
catalyst
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminophenyl)acrylamide
Reactant of Route 2
N-(3-aminophenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-(3-aminophenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-(3-aminophenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-(3-aminophenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-(3-aminophenyl)acrylamide

Q & A

Q1: What is the significance of incorporating N-(3-aminophenyl)acrylamide into the quinazoline scaffold in the context of antitumor activity?

A1: While the research paper [] doesn't explicitly detail the specific mechanism of action for these novel compounds, it highlights the importance of the quinazoline scaffold in developing antitumor agents. The incorporation of N-(3-aminophenyl)acrylamide likely introduces specific structural features that contribute to the observed antiproliferative activity. The acrylamide moiety, with its conjugated double bond, could potentially participate in interactions with biological targets, influencing the overall activity. Further research is needed to elucidate the precise role of N-(3-aminophenyl)acrylamide in the context of these quinazoline derivatives and their interactions with cellular targets.

Q2: How does the antiproliferative activity of compound 13j compare to the positive control, gefitinib?

A2: Compound 13j, N-(3-(2-((4-((4-chlorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)acetamido)phenyl)acrylamide, exhibited superior antiproliferative activity against H1975 and MGC-803 cancer cell lines compared to the positive control, gefitinib []. This finding suggests that the specific structural modifications incorporated into 13j, including the presence of N-(3-aminophenyl)acrylamide, contribute significantly to its enhanced activity against these specific cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.